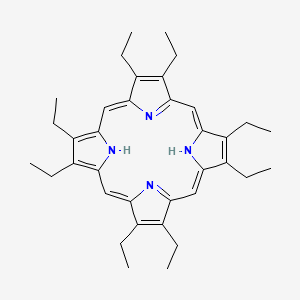

Octaethyl-porphyrin

Description

Historical Trajectories and Foundational Significance in Synthetic Porphyrin Chemistry

The study of synthetic porphyrins is foundational to understanding the complex roles of their natural counterparts in biological systems, such as heme in hemoglobin and chlorophyll (B73375) in photosynthesis. nih.gov Among the diverse array of synthetic porphyrins, octaethylporphyrin (OEP) and tetraphenylporphyrin (B126558) (TPP) are two of the most extensively utilized models. orgsyn.org The synthesis of OEP has been a subject of research for many years, with numerous strategies reported. orgsyn.org Early methods often involved the self-condensation of pyrrole (B145914) derivatives under oxidative conditions. orgsyn.org A significant advancement in its preparation involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269). wikipedia.org The synthesis of the required diethylpyrrole precursor can be achieved via the Barton-Zard reaction. wikipedia.orgorgsyn.org

OEP's foundational significance stems from its unique structural properties, which offer distinct advantages for scientific modeling over both naturally occurring porphyrins and other synthetic analogues like TPP. wikipedia.orgwikipedia.org Unlike the complex, low-symmetry substitution patterns of natural porphyrins, OEP possesses a high, four-fold symmetry. wikipedia.orgwikipedia.org This symmetry simplifies the interpretation of spectroscopic data, such as NMR and UV-visible spectra, which is often complex for natural derivatives. wikipedia.org

Furthermore, in contrast to tetraphenylporphyrin, where bulky phenyl groups occupy the meso positions, H₂OEP has unsubstituted meso positions. wikipedia.org This makes OEP a more accurate electronic and structural model for naturally occurring porphyrins, which are also substituted at the β-pyrrole positions rather than the meso bridges. wikipedia.orgnorthwestern.edu The combination of high symmetry and biomimetic substitution pattern has cemented OEP's role as a model of choice for a wide range of applications in biological and inorganic chemistry. orgsyn.org

Macrocyclic Topology and Conformational Dynamics of Octaethylporphyrin

The molecular architecture of octaethylporphyrin is defined by its tetrapyrrolic macrocycle. X-ray crystallography studies have provided precise details of its three-dimensional structure. The free-base porphyrin (H₂OEP) crystallizes in the triclinic space group Pī. northwestern.edudatapdf.com The macrocycle is largely planar, a key feature of the conjugated π-system that gives rise to its characteristic electronic and photophysical properties. northwestern.edudatapdf.com Within this planar structure, the two inner hydrogen atoms are bonded to a pair of opposing nitrogen atoms. northwestern.edudatapdf.com

Detailed structural analysis reveals subtle but significant deviations from perfect planarity. The pyrrole rings themselves are not identical; there are two independent types of pyrrole rings within the crystal structure that differ slightly from each other. northwestern.edudatapdf.com The ethyl substituents at the periphery also influence the local geometry. northwestern.edu When adsorbed onto a solid substrate, the OEP molecule can adapt its conformation to the local environment, which can involve deforming the macrocycle or reorienting the peripheral ethyl groups. fz-juelich.de

The conformational flexibility of the OEP macrocycle is a critical aspect of its chemistry. While relatively planar in its free-base form, the macrocycle can undergo significant distortion. For instance, upon diprotonation to form the diacid (H₄OEP²⁺), the porphyrin ring adopts a saddle-shaped conformation. arievanhoek.nl This non-planar distortion has profound effects on the molecule's photophysical properties, leading to enhanced non-radiative decay pathways for the excited state. arievanhoek.nl The dynamics of these conformational changes are an active area of research, as they are key to understanding the molecule's reactivity and function in different environments, from solutions to solid-state surfaces. fz-juelich.dearievanhoek.nl Quantum-chemical modeling has been employed to study the different conformational forms of OEP dimers, revealing how interactions with solvent molecules can stabilize specific geometries. researchgate.net

Table 1: Crystallographic Data for Free-Base Octaethylporphyrin (H₂OEP) This table presents key crystallographic parameters determined from single-crystal X-ray diffraction analysis.

| Parameter | Value | Reference |

| Crystal System | Triclinic | northwestern.edudatapdf.com |

| Space Group | Pī | northwestern.edudatapdf.com |

| a | 9.791 (2) Å | northwestern.edudatapdf.com |

| b | 10.771 (2) Å | northwestern.edudatapdf.com |

| c | 7.483 (2) Å | northwestern.edudatapdf.com |

| α | 97.43 (1)° | northwestern.edudatapdf.com |

| β | 106.85 (1)° | northwestern.edudatapdf.com |

| γ | 93.25 (1)° | northwestern.edudatapdf.com |

| Molecules per unit cell (Z) | 1 | northwestern.edu |

| Calculated Density | 1.191 g cm⁻³ | northwestern.edu |

Overview of Contemporary Academic Research Foci Pertaining to Octaethylporphyrin Systems

Contemporary research continues to leverage the unique properties of octaethylporphyrin and its metal complexes across a diverse range of scientific disciplines. Key areas of focus include catalysis, sensor development, photochemistry, and materials science, particularly in the context of surface-assembled systems.

In catalysis , metallated OEP complexes have demonstrated significant activity. Cobalt(II) OEP, for example, catalyzes the electro-oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). researchgate.net Rhodium OEP has also been shown to be an efficient electrocatalyst for CO removal. researchgate.net Furthermore, free-base OEP adsorbed on gold surfaces has been investigated as a metal-free molecular electrocatalyst for the oxygen reduction reaction (ORR), a critical process in fuel cells. nih.govdoaj.org

OEP derivatives are integral to the development of advanced sensors . Their unique photophysical properties are utilized in optical sensing devices. For instance, OEP-based systems have been fabricated into devices for measuring oxygen concentrations, which is valuable for monitoring cellular environments. frontierspecialtychemicals.com Metallated OEPs are also used in sensors for detecting ions, such as fluoride (B91410). frontierspecialtychemicals.com

The photochemical and photophysical properties of OEP are another major research focus. Studies investigate the dynamics of its excited states, which are crucial for applications in solar energy conversion and photodynamic therapy. arievanhoek.nlresearchgate.net The formation of OEP diacids leads to significant nonplanar distortions of the macrocycle, which in turn alters its photophysical behavior, providing a model system to study structure-property relationships in porphyrins. arievanhoek.nl

In materials science and surface science , OEP is used as a building block for creating complex supramolecular structures and functional thin films. acs.org Researchers study the self-assembly of OEP on various surfaces, like gold and silver, to create well-ordered molecular layers. acs.orgunipd.it These studies, often employing techniques like scanning tunneling microscopy (STM), provide insights into molecule-surface interactions, conformational changes upon adsorption, and on-surface chemical reactions, such as the temperature-induced transformation of OEP into tetrabenzoporphyrin. fz-juelich.deacs.org These organized molecular architectures are being explored for applications in nanoscale electronics and sensing. unipd.it

Table 2: Summary of Contemporary Research Areas for Octaethylporphyrin This table highlights key research applications and associated findings for OEP and its derivatives.

| Research Area | System/Complex | Application/Finding | Reference(s) |

| Electrocatalysis | Cobalt(II) OEP | Catalytic oxidation of CO to CO₂. | researchgate.net |

| Rhodium OEP | Efficient electrochemical conversion of CO. | researchgate.netfrontierspecialtychemicals.com | |

| Free-base OEP on Au(111) | Heterogeneous metal-free catalyst for Oxygen Reduction Reaction (ORR). | nih.govdoaj.org | |

| Sensors | OEP-based films | Fabrication of oxygen measuring devices for cell sensing. | frontierspecialtychemicals.com |

| Scandium(III) OEP | Optical sensor for fluoride ions based on monomer-dimer equilibrium. | frontierspecialtychemicals.com | |

| Photochemistry | OEP Diacid (H₄OEP²⁺) | Saddle-shaped conformation leads to enhanced nonradiative decay; model for nonplanar porphyrins. | arievanhoek.nl |

| OEP dimers | Investigation of excited state lifetimes and conformational effects in linked porphyrin systems. | researchgate.net | |

| Surface Science | OEP on Ag(100) | On-surface chemical transformation to tetrabenzoporphyrin via ring-closure reaction. | fz-juelich.de |

| Ruthenium OEP on Ag(111) | Study of self-assembly, molecular conformation, and electronic structure as a function of coverage. | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H46N4 |

|---|---|

Molecular Weight |

534.8 g/mol |

IUPAC Name |

2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37,40H,9-16H2,1-8H3 |

InChI Key |

HCIIFBHDBOCSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Post Synthetic Derivatization of Octaethylporphyrin

Strategic Approaches to Octaethylporphyrin Macrocycle Construction

The synthesis of the octaethylporphyrin macrocycle is a cornerstone of porphyrin chemistry. The high symmetry of OEP lends itself to efficient synthetic strategies, primarily involving the condensation of pyrrolic precursors.

Tetrapyrrole Condensation and Acid-Catalyzed Cyclization Processes

The most prevalent and economically viable methods for synthesizing octaethylporphyrin involve the acid-catalyzed condensation of four pyrrole (B145914) units. A common approach is the self-condensation of a 3,4-diethylpyrrole (B103146) precursor with an agent that provides the bridging meso-carbons, typically formaldehyde (B43269). This process is an extension of principles developed in the Rothemund and later, the more refined Lindsey syntheses for meso-substituted porphyrins. proquest.comacs.orgworldscientific.com

A highly efficient, scalable procedure involves the reaction of 3,4-diethylpyrrole with aqueous formaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid. proquest.com The reaction is typically performed in a solvent such as benzene (B151609) under reflux with a Dean-Stark trap to remove the water generated during the condensation. This initial step forms a non-aromatic intermediate known as a porphyrinogen (B1241876). Subsequent air oxidation of the porphyrinogen leads to the stable, aromatic octaethylporphyrin macrocycle. This method can achieve high yields, with reports of 75% on a 1-gram scale and 55% on a 10-gram scale after purification by recrystallization, avoiding the need for chromatography. proquest.com

| Parameter | Value/Condition | Reference |

| Starting Pyrrole | 3,4-diethylpyrrole | proquest.com |

| Carbon Source | Aqueous formaldehyde (37%) | proquest.com |

| Catalyst | p-Toluenesulfonic acid | proquest.com |

| Solvent | Benzene | proquest.com |

| Conditions | Reflux with Dean-Stark trap, followed by air oxidation | proquest.com |

| Reported Yield | 55-75% | proquest.com |

Electrosynthesis Pathways for Octaethylporphyrin Oligomers and Polymers

Electrosynthesis provides a powerful and controlled method for creating defined oligomers and polymers from octaethylporphyrin monomers. This approach typically utilizes a metallated OEP, such as zinc β-octaethylporphyrin (ZnOEP), as the starting monomer. The core principle involves the electrochemical generation of a reactive intermediate, the porphyrin radical cation, which can then undergo coupling reactions. mdpi.com

One established method is based on the nucleophilic attack of a di-nucleophilic compound, acting as a spacer, onto the electrogenerated radical cation of ZnOEP. For example, using 4,4'-bipyridine (B149096) as a spacer in a 1,2-dichloroethane (B1671644) solution containing a supporting electrolyte, electropolymerization can be performed via cyclic voltammetry. nih.gov The process follows an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism, where the electrogenerated porphyrin dication reacts at its meso positions with the pyridyl nitrogen atoms of the spacer. rsc.orgnih.gov This allows for the formation of linear polymeric chains with alternating porphyrin and bipyridinium units. rsc.org This technique has been used to create oligomers containing three, four, or five macrocycles in a controlled manner. mdpi.com

Direct meso-meso coupling of OEP units can also be achieved electrochemically without a spacer. This involves the direct reaction of the electrogenerated radical cation with a neutral porphyrin molecule, leading to the formation of a C-C bond between the meso positions of two macrocycles. acs.org The properties and degree of polymerization of the resulting films can be characterized by techniques such as UV-Vis and Raman spectroscopy, as well as atomic force microscopy (AFM). nih.govacs.org

| Parameter | Description | Reference |

| Monomer | Zinc octaethylporphyrin (ZnOEP) | mdpi.comnih.gov |

| Method | Electropolymerization via cyclic voltammetry | nih.gov |

| Mechanism | Nucleophilic substitution on electrogenerated radical cation (ECEC) | mdpi.comrsc.org |

| Spacer Example | 4,4'-bipyridine | nih.gov |

| Coupling Type | meso-position substitution via spacer or direct meso-meso linkage | nih.govacs.org |

| Characterization | UV-Vis, Raman, AFM, SECM | nih.govacs.org |

Regioselective Functionalization of the Octaethylporphyrin Macrocycle

Post-synthetic functionalization of the stable OEP macrocycle is crucial for tuning its physical, chemical, and electronic properties for specific applications. The key challenge is achieving regioselectivity, targeting either the four equivalent meso-positions or the eight equivalent β-pyrrolic positions.

Meso- and Beta-Substituted Octaethylporphyrin Derivatives

Classical chemical methods have been developed for the selective introduction of functional groups onto the OEP core. The meso-positions, being electron-rich, are susceptible to electrophilic substitution. For instance, the reaction of Ni(II) octaethylporphyrin with N-bromosuccinimide (NBS) and triethylamine (B128534) trihydrofluoride can lead to the regioselective formation of mono- through tetra-meso-brominated derivatives. worldscientific.com The central metal ion plays a significant role in directing the regioselectivity and reactivity of these reactions. worldscientific.com

Alternatively, β-substitution can be achieved. For example, β-amino-substituted porphyrins can be synthesized via nucleophilic aromatic substitution reactions, although this is more commonly demonstrated on meso-arylporphyrins. mdpi.com The reaction of OEP and its metal complexes with strong organometallic nucleophiles like Grignard or organolithium reagents can also occur at the meso-positions, proceeding through phlorin intermediates which are then oxidized to the final meso-substituted product. nih.gov

Organometallic Catalyzed C-H Functionalization

Modern organometallic catalysis offers highly efficient and regioselective pathways for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. acs.org This "atom economy" approach has been successfully applied to porphyrins. proquest.com

Iridium-catalyzed borylation is a prominent example of β-selective C-H functionalization. Using a catalyst system like [Ir(OMe)(cod)]2 with a bipyridine ligand, OEP can be selectively borylated at the β-positions. mdpi.comresearchgate.net The resulting borylated porphyrins are versatile intermediates that can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce a wide variety of substituents. acs.org

Palladium-catalyzed reactions are also extensively used for C-H functionalization. mdpi.comacs.org For instance, palladium catalysts can facilitate the direct β-arylation of porphyrins using aryl bromides. proquest.commdpi.com These methods provide a powerful toolkit for creating complex porphyrin architectures with precisely controlled substitution patterns. acs.org

| Reaction Type | Catalyst System | Position Targeted | Group Introduced | Reference |

| Borylation | Iridium complex (e.g., [Ir(OMe)(cod)]2) + ligand | β-position | Boryl group (e.g., Bpin) | mdpi.comresearchgate.net |

| Arylation | Palladium complex (e.g., Pd(OAc)2) + additives | β-position | Aryl group | proquest.commdpi.com |

| Cross-Coupling | Palladium complex (e.g., Pd(PPh3)4) | meso- or β- (from halogenated precursor) | Aryl, Alkynyl, etc. | acs.orgnih.gov |

Electrochemical Modification and Substitution Reactions

Electrochemical methods provide a distinct approach to activate the porphyrin macrocycle for substitution reactions. As mentioned in the context of electropolymerization, the anodic oxidation of a metalloporphyrin like ZnOEP generates a π-radical cation. rsc.org This electrochemically generated species is highly electrophilic and reactive towards nucleophiles.

This reactivity can be harnessed to introduce single functional groups rather than forming polymers. By controlling the stoichiometry and reaction conditions, a single nucleophilic substitution can be favored. The mechanism involves the initial electrochemical oxidation of the porphyrin (E), followed by a chemical step of nucleophilic attack (C), a subsequent oxidation of the substituted intermediate (E), and a final chemical step, often deprotonation (C), to yield the stable substituted product. rsc.org This ECEC mechanism allows for the meso-substitution of OEP with various nucleophiles, including pyridine (B92270) and phosphane derivatives, providing a controlled route to functionalized porphyrins under mild conditions. rsc.org

Pyrrole Moiety Conversion within the Octaethylporphyrin Core

The modification of the porphyrin macrocycle by altering one or more of its fundamental pyrrolic units is a sophisticated strategy for tuning its electronic, optical, and coordination properties. nih.gov This post-synthetic derivatization of the octaethylporphyrin (OEP) core involves the transformation of a five-membered pyrrole ring into a different heterocyclic system, leading to a new class of porphyrinoids with unique characteristics. nih.gov These conversions often require multi-step reaction sequences that leverage the reactivity of the pyrrole β-β' double bond. nih.govnih.gov

Formation of Oxypyriporphyrins and Bis(oxypyri)porphyrins

A notable conversion is the formal replacement of a pyrrole unit in OEP with a six-membered pyridin-3-one moiety to generate an oxypyriporphyrin. nih.gov This transformation has been successfully applied to both the free base octaethylporphyrin and its Ni(II) complex. The methodology proceeds through a well-controlled, two-step process. nih.gov

The initial step involves the dihydroxylation of a β,β′-double bond of one of the pyrrole rings. The subsequent step is an oxidative diol cleavage, which proceeds with a concomitant intramolecular aldol (B89426) condensation of the resulting secochlorin intermediate to form the final product. nih.gov This reaction sequence has been extended to convert two pyrrole moieties within the OEP framework, yielding bis(oxypyri)porphyrins. This can be achieved by subjecting a dihydroxyoxypyrichlorin intermediate to the same diol cleavage conditions or through a one-pot, four-step conversion of a tetrahydroxybacteriochlorin derived from OEP. nih.gov

Structural analysis via single crystal X-ray crystallography of the free base oxypyriporphyrin revealed a surprisingly near-perfect planar conformation for the macrocycle. nih.gov This indicates that the expansion of a pyrrole ring to incorporate a carbonyl group is well-absorbed by the flexible porphyrin framework without inducing significant distortion. nih.gov

| Starting Material | Key Transformation | Reagents and Conditions | Product | Key Findings | Citation |

|---|---|---|---|---|---|

| Free Base OEP | Pyrrole to Pyridin-3-one Conversion | 1. β,β′-dihydroxylation 2. Oxidative diol cleavage with aldol condensation | Oxypyriporphyrin | Demonstrates applicability to free base OEP; product is nearly planar. | nih.gov |

| Dihydroxyoxypyrichlorin | Second Pyrrole to Pyridin-3-one Conversion | Silica/NaIO₄ in CHCl₃/10% DBU | Bis(oxypyri)porphyrin | Forms two isomers in a 1:1 ratio. | nih.gov |

| Tetrahydroxybacteriochlorin | Double Pyrrole to Pyridin-3-one Conversion | Standard diol cleavage conditions | Bis(oxypyri)porphyrin | Provides an alternative, one-pot synthesis route. | nih.gov |

Formation of Ring-Contracted and Other Expanded Porphyrinoids

Beyond the formation of six-membered rings, the pyrrole units in OEP derivatives can be manipulated to create contracted or other expanded heterocyclic systems. nih.gov

One such transformation is the synthesis of azeteoporphyrins , which are pyrrole ring-contracted porphyrinoids. This was achieved starting from a dihydroxychlorin derived from Ni(II)OEP. Oxidative cleavage of the diol yielded a secochlorin-2,3-dicarbaldehyde intermediate. Subsequent treatment with Wilkinson's catalyst, (Ph₃P)₃RhCl, induced a decarbonylation reaction, leading to the formation of the contracted azeteo-ring within the chlorophin products. nih.gov

Another pathway involves the creation of 1,3-oxazinochlorins . This synthesis begins with an oxo-chlorin, which is itself derived from OEP. The oxo-chlorin is first converted into its corresponding oxime. Treatment of this oxime with phosphorus pentachloride (PCl₅) and boron trifluoride etherate (BF₃·Et₂O) facilitates a Beckmann rearrangement and subsequent cyclization to yield the 1,3-oxazinochlorin, where a pyrrole ring is effectively replaced by a 1,3-oxazine ring. nih.gov

Furthermore, the direct oxidation of metalated OEP, such as Cobalt(II) octaethylporphyrin, in the presence of oxygen and an acid anhydride (B1165640) can lead to the formation of oxaporphyrin derivatives, where a pyrrole nitrogen is replaced by an oxygen atom, forming a furan (B31954) ring within the macrocycle. acs.org

| Starting OEP Derivative | Transformation Type | Key Reagents and Conditions | Final Product Class | Citation |

|---|---|---|---|---|

| Ni(II)-dihydroxychlorin | Ring Contraction | 1. Oxidative cleavage 2. (Ph₃P)₃RhCl (decarbonylation) | Azeteoporphyrin (Chlorophin) | nih.gov |

| Oxo-chlorin | Ring Expansion/Rearrangement | 1. Conversion to oxime 2. PCl₅, BF₃·Et₂O | 1,3-Oxazinochlorin | nih.gov |

| Cobalt(II) Octaethylporphyrin | Heteroatom Exchange | Coupled Oxidation | Oxaporphyrin | acs.org |

Coordination Chemistry and Metallooctaethylporphyrin Complexes

Synthesis and Structural Elucidation of Metal-Octaethylporphyrinates

The synthesis of metal-octaethylporphyrinates, or M(OEP) complexes, is typically achieved by reacting the free-base octaethylporphyrin (H₂OEP) with a metal salt in a high-boiling point solvent. The resulting complexes are characterized by a central metal ion coordinated to the four nitrogen atoms of the porphyrin macrocycle. The specific geometry and electronic structure are highly dependent on the nature of the incorporated central atom.

Transition metals from across the d-block can be integrated into the OEP core, leading to complexes with significant biological and catalytic relevance. The synthesis generally involves the reaction of H₂OEP with a metal salt, such as a halide or acetate (B1210297), in solvents like acetic acid, dimethylformamide (DMF), or pyridine (B92270). wikipedia.org

Iron (Fe): Iron(III) can be incorporated by treating H₂OEP with ferric chloride in a hot acetic acid solution, yielding the square pyramidal complex, Fe(OEP)Cl. wikipedia.org The central iron atom lies slightly out of the porphyrin plane.

Nickel (Ni): Nickel(II) octaethylporphyrin, Ni(OEP), is a square planar complex formed from H₂OEP and a Ni(II) salt. wikipedia.org The structure of Ni(OEP) is particularly sensitive to its crystalline environment; it can adopt a planar conformation in a triclinic lattice, but a distorted, ruffled structure in a tetragonal lattice. nih.gov This ruffling is a consequence of the short Ni-N bond distance (around 1.93-1.96 Å), which causes the macrocycle to deform to minimize strain. nih.gov

Copper (Cu): The reaction of H₂OEP with a copper(II) salt produces Cu(OEP), a stable, square planar complex. wikipedia.org

Cobalt (Co): Cobalt(II) can be inserted into the OEP macrocycle, and the resulting Co(OEP) complex is known to participate in reversible binding of small molecules. marquette.eduresearchgate.net The Co-N bond distance in related porphyrins is approximately 1.976 Å. nih.gov

Zinc (Zn): Zn(OEP) is readily synthesized and features a d¹⁰ zinc(II) ion. The complex typically adopts a four-coordinate, planar geometry but readily accepts axial ligands to form five- or six-coordinate species. researchgate.net

Manganese (Mn), Ruthenium (Ru), and Platinum (Pt): These metals also form stable OEP complexes. Manganese and ruthenium are notable for their variable oxidation states (II/III), which influences their coordination geometry and reactivity. Platinum(II) forms square planar OEP complexes.

The electronic structure of these complexes is a key determinant of their properties. For first-row transition metals, the energies of the metal d-orbitals change systematically, with the dₓ²-y² orbital energy dropping significantly from Fe to Zn. umb.eduresearchgate.net This trend influences the metal-nitrogen bond lengths, which are shorter for Fe(II), Co(II), and Ni(II) complexes compared to Cu(II) and Zn(II) complexes. umb.edu

Table 1: Selected Transition Metal Octaethylporphyrin Complexes

| Metal Ion | Typical Oxidation State | Common Synthetic Precursor | Coordination Geometry | Key Structural Feature |

|---|---|---|---|---|

| Fe(III) | +3 | Ferric chloride (FeCl₃) | Square pyramidal | Iron atom is out-of-plane wikipedia.org |

| Ni(II) | +2 | Nickel(II) acetate | Square planar (can be ruffled) | Short Ni-N bond (1.93-1.96 Å) leads to potential ruffling nih.gov |

| Cu(II) | +2 | Copper(II) acetate | Square planar | Stable, planar macrocycle wikipedia.org |

| Co(II) | +2 | Cobalt(II) chloride (CoCl₂) | Square planar | Can readily bind axial ligands marquette.edu |

| Zn(II) | +2 | Zinc(II) acetate | Square planar | Readily forms 5- and 6-coordinate adducts researchgate.net |

The OEP macrocycle can also host a variety of main group and semi-metallic elements, leading to complexes with unique hypervalent structures and reactivities. nih.gov

Phosphorus (P): A range of phosphorus(V) octaethylporphyrin derivatives have been synthesized. acs.orgbohrium.com These compounds, with the general formula [P(OEP)(X)(Y)]⁺, typically feature a hexacoordinate phosphorus atom in a distorted octahedral geometry. bohrium.com X-ray crystallographic analyses have shown that as the electronegativity of the axial ligands (X and Y) increases, the porphyrin core becomes more ruffled, and the average P-N bond distance shortens. acs.orgbohrium.com

Silicon (Si): Dichlorosilicon(IV) octaethylporphyrin, Si(OEP)Cl₂, can be synthesized in a one-pot reaction by treating H₂OEP with silicon tetrachloride. nih.govacs.org The resulting complex is a hexacoordinate species where the silicon atom is bonded to the four porphyrin nitrogens and two axial chloride ligands. nih.gov These axial chlorides are reactive sites for further functionalization. nih.gov

Tin (Sn): Both tin(II) and tin(IV) OEP complexes have been characterized. qut.edu.au Sn(II) can be inserted using SnCl₂, and the resulting Sn(OEP) complex features the Sn(II) ion situated significantly out of the porphyrin plane (by 1.018 Å). qut.edu.au Sn(IV) complexes, such as Sn(OEP)(OH)₂, are important precursors for a variety of other derivatives with different axial ligands. qut.edu.au

Table 2: Main Group and Semi-Metallic Element Octaethylporphyrin Complexes

| Element | Typical Oxidation State | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| Phosphorus (P) | +5 | Distorted Octahedral | Porphyrin ruffling increases with axial ligand electronegativity acs.orgbohrium.com |

| Silicon (Si) | +4 | Octahedral | Forms stable hexacoordinate Si(OEP)Cl₂ nih.gov |

| Tin (Sn) | +2 / +4 | Out-of-plane (SnII) / Octahedral (SnIV) | Sn(II) ion is significantly displaced from the porphyrin plane qut.edu.au |

| Arsenic (As) | +5 | Octahedral | Forms stable complexes with various axial ligands acs.org |

| Antimony (Sb) | +5 | Octahedral | Can form complexes with sigma-bonded organic axial ligands acs.org |

Axial Ligation and Adduct Formation in Metallooctaethylporphyrins

The reactivity and electronic properties of metallooctaethylporphyrins can be finely tuned through the coordination of additional ligands along the axis perpendicular to the porphyrin plane. This axial ligation is central to the function of many heme-containing proteins. researchgate.netnih.gov

The reversible binding of small gaseous molecules is a hallmark of certain metalloporphyrins, particularly those of iron(II) and cobalt(II). This process is fundamental to respiratory functions in biology.

Dioxygen (O₂) Binding: Iron(II) and Cobalt(II) porphyrins can reversibly bind O₂. Studies on model compounds show that the bound dioxygen ligand is best described as a superoxide (B77818) (O₂⁻) coordinated to a metal(III) center. nih.gov For example, Co(II) complexes with certain redox-active ligands have been shown to bind O₂ reversibly at reduced temperatures, forming cobalt(III)-peroxo species through a process involving both the metal and the ligand. marquette.eduresearchgate.net

Carbon Monoxide (CO) Binding: Carbon monoxide typically binds more strongly to Fe(II) porphyrins than O₂. The normally linear Fe(II)-CO unit can be sterically hindered by bulky groups near the binding site, which can lower the binding affinity for CO relative to the intrinsically bent Fe-O₂ unit. nih.gov Enthalpy measurements on model systems similar to hemoglobin active sites show that the dissociation enthalpy for CO (ΔH ≈ 25 kcal/mol) is higher than for O₂ (ΔH ≈ 21 kcal/mol), confirming stronger binding. nih.gov

Nitrogen-containing heterocycles like pyridine and imidazole (B134444) are common axial ligands for metalloporphyrins. mdpi.com Their coordination significantly influences the electronic structure and redox properties of the metal center.

Pyridine: Pyridine is a weak π-acceptor ligand that readily coordinates to many metalloporphyrins. wikipedia.org In studies involving iron porphyrins, the stability of the pyridine complex depends on the oxidation state of the iron. For ferric (Fe³⁺) porphyrins, stability increases with the basicity of the pyridine ligand. nih.gov Conversely, for the more electron-rich ferrous (Fe²⁺) porphyrins, greater stability is achieved with pyridine ligands that have electron-withdrawing groups, which can better accept electron density from the metal. nih.gov Photoexcitation of nickel porphyrins in the presence of coordinating solvents like pyridine can lead to photoinduced axial ligation, forming a six-coordinate species. researchgate.netosti.gov

Imidazole: Imidazole is a stronger base than pyridine and also serves as a potent axial ligand. wikipedia.org In a direct comparison with an iron porphyrin system, imidazole was found to coordinate more strongly to the ferric (Fe³⁺) state than the ferrous (Fe²⁺) state. nih.gov The coordination of imidazole rings from histidine residues is a crucial structural motif in many heme proteins. researchgate.net Covalent functionalization of materials with cobaloximes has shown that a pyridine axial ligand can lead to higher electrocatalytic activity for the hydrogen evolution reaction, while an imidazole ligand provides greater long-term stability. nih.gov

Phosphines and their derivatives can also act as axial ligands for metalloporphyrins. These soft phosphorus-based ligands form adducts that can be studied for their unique electronic and photocatalytic properties.

Phosphine (B1218219) Adducts: Trialkyl- and triarylphosphines can coordinate to metalloporphyrin centers. The interaction of phosphines with certain metal complexes can lead to the formation of adducts with distinct absorption characteristics. researchgate.net These adducts have been explored in photocatalysis, where the phosphine can mediate the homolytic cleavage of bonds under light irradiation. researchgate.net

Phosphonite Adducts: While less common than phosphines, phosphonites can also serve as axial ligands. The synthesis of various binaphthyl-based phosphine and phosphite (B83602) ligands has been reviewed, highlighting their importance in catalysis. rsc.org The principles of their coordination can be extended to metalloporphyrin systems, where they would interact with the metal center through the phosphorus lone pair, influencing the electronic environment of the complex.

Electronic Structure and Electronic Configuration of Metallooctaethylporphyrins

The electronic structure of metallooctaethylporphyrins (MOEPs) is a complex interplay between the π-electron system of the porphyrin macrocycle and the d-orbitals of the central metal ion. This interaction is fundamental to their diverse chemical and physical properties, including their characteristic optical spectra and reactivity. The electronic configuration of these complexes is primarily described by molecular orbital (MO) theory, with Gouterman's four-orbital model providing a crucial framework for understanding their electronic transitions. researchgate.netcaltech.edunih.gov

The formation of a metalloporphyrin complex involves the combination of atomic orbitals from the metal center and the surrounding porphyrin ligand to generate a new set of molecular orbitals. dalalinstitute.comuoanbar.edu.iq The electronic properties of the resulting complex are highly dependent on the nature of the central metal ion, its oxidation state, and the coordination geometry of the ligands. wikipedia.orgchemrxiv.org

Gouterman's Four-Orbital Model

The vibrant colors and intense absorption spectra of metallooctaethylporphyrins are explained by Gouterman's four-orbital model. caltech.educhempedia.info This model focuses on four key frontier molecular orbitals of the porphyrin ring: the two highest occupied molecular orbitals (HOMOs) and the two lowest unoccupied molecular orbitals (LUMOs). researchgate.netcaltech.edu In a metalloporphyrin of high symmetry (like D₄h), the HOMOs are designated as a₁u and a₂u, which are nearly degenerate in energy. researchgate.netcaltech.edu The LUMOs are a pair of degenerate e_g orbitals. researchgate.netcaltech.edu

The characteristic electronic spectrum of a metallooctaethylporphyrin is dominated by two main absorption bands:

The Soret Band (or B band): An extremely intense absorption typically found around 400 nm. researchgate.netresearchgate.net It arises from a strong electronic transition from the ground state to the second excited singlet state (S₂). researchgate.net

The Q bands: A set of weaker absorptions that appear at longer wavelengths in the visible region of the spectrum (500-600 nm). researchgate.net These bands correspond to the transition from the ground state to the first excited singlet state (S₁). researchgate.net

These transitions originate from the promotion of an electron from the a₁u or a₂u orbitals to the e_g orbitals. The interaction between the possible transition configurations splits them into two excited states of different energies, giving rise to the distinct Q and Soret bands. researchgate.net

| Orbital Type | Symmetry Label | Description |

| LUMO | e_g | Doubly degenerate Lowest Unoccupied Molecular Orbitals. |

| HOMO | a₁u | Highest Occupied Molecular Orbital. |

| HOMO-1 | a₂u | Highest Occupied Molecular Orbital, nearly degenerate with a₁u. |

This table illustrates the key molecular orbitals involved in the electronic transitions of metalloporphyrins according to Gouterman's model.

The Influence of the Central Metal Ion and d-Orbital Splitting

The central metal ion and its d-electrons significantly modulate the electronic structure of the porphyrin. The interaction between the metal d-orbitals and the ligand orbitals removes the degeneracy of the five d-orbitals, a phenomenon known as d-orbital splitting or crystal field splitting. wikipedia.orgquora.comlibretexts.org The pattern of this splitting is dictated by the coordination geometry of the complex. dalalinstitute.comwikipedia.org

Octahedral Complexes: In an octahedral field, the d-orbitals split into two sets: the lower-energy t₂g orbitals (d_xy, d_xz, d_yz) and the higher-energy e_g orbitals (d_x²-y², d_z²). wikipedia.orglibretexts.orgnumberanalytics.com The energy separation between these sets is denoted as Δₒ. wikipedia.org

Square Planar Complexes: This geometry can be viewed as an extreme distortion of an octahedral complex where the two axial ligands have been removed. umb.edulibretexts.org This leads to a more complex splitting pattern, generally with the d_x²-y² orbital being the highest in energy.

Tetrahedral Complexes: In this geometry, the d-orbital splitting is inverted compared to the octahedral case. The e orbitals are lower in energy, and the t₂ orbitals are higher in energy. wikipedia.org

The relative energies of the metal d-orbitals and the porphyrin's frontier orbitals determine the final electronic configuration. The filling of these orbitals by electrons depends on the metal's d-electron count and the magnitude of the splitting energy (Δ), which dictates whether the complex will be high-spin or low-spin. libretexts.org For instance, in a d⁴ octahedral complex, if Δₒ is less than the spin-pairing energy (P), a high-spin (weak field) configuration (t₂g³e_g¹) is favored. If Δₒ > P, a low-spin (strong field) configuration (t₂g⁴) is adopted. libretexts.org

| Coordination Geometry | High Energy Orbitals | Low Energy Orbitals |

| Octahedral | e_g (d_x²-y², d_z²) | t₂g (d_xy, d_xz, d_yz) |

| Square Planar | d_x²-y² | d_xy, d_z², (d_xz, d_yz) |

| Tetrahedral | t₂ (d_xy, d_xz, d_yz) | e (d_x²-y², d_z²) |

This table summarizes the general d-orbital splitting patterns in different coordination geometries relevant to metalloporphyrins.

Electronic Configuration and Spectroscopic Data

The specific metal ion incorporated into the octaethylporphyrin ring has a profound effect on the energies of the frontier orbitals and, consequently, on the UV-Vis absorption spectrum. researchgate.netacs.org The interaction between the metal d-orbitals and the porphyrin's a₂u orbital is particularly significant. electronicsandbooks.com Changes in the central metal can lead to shifts in the positions of the Soret and Q bands. researchgate.net For example, the insertion of a metal ion into a free-base porphyrin typically reduces the number of Q bands from four to two due to an increase in molecular symmetry. researchgate.net

Furthermore, unusual electronic spectra can occur when metal orbitals are close in energy to the porphyrin frontier orbitals, leading to charge-transfer (CT) transitions. nih.gov These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), which add complexity to the electronic structure and spectra. nih.gov

Detailed research on specific complexes, such as high-spin iron(II) octaethylporphyrinates with imidazole ligands, reveals distinct electronic structures characterized by techniques like Mössbauer spectroscopy. nih.gov These studies highlight how axial ligands can further tune the electronic properties of the metalloporphyrin. nih.gov

| Compound | Soret Band λ_max (nm) | Q Band(s) λ_max (nm) | Solvent |

| Pt(II)octaethylporphyrin | ~380 | ~500, ~535 | Film |

| [Fe(OEP)(1,2-Me₂Im)] | N/A | N/A | N/A |

| [Fe(OEP)(2-MeHIm)] | N/A | N/A | N/A |

| Zinc(II) Porphyrins | ~400-420 | ~550-600 | Solution |

This table presents representative UV-Vis absorption data for selected metallooctaethylporphyrin and related complexes. Specific peak positions can vary with solvent and experimental conditions. Data for Fe(OEP) complexes are noted for their detailed electronic structure characterization rather than specific UV-Vis values in the cited source. nih.govresearchgate.net

Spectroscopic Characterization and Elucidation of Octaethylporphyrin Systems

Electronic Absorption and Photoluminescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, is fundamental in characterizing the electronic structure of porphyrin systems. These techniques probe the transitions between electronic energy levels, providing information on the π-conjugated macrocycle.

The UV-Vis absorption spectrum of octaethylporphyrin, like other porphyrins, is dominated by two main features: the intense Soret band (or B band) in the near-UV region and the weaker Q-bands in the visible region. jhuapl.eduionicviper.org These bands arise from π-π* electronic transitions within the porphyrin macrocycle. nih.gov The Gouterman four-orbital model provides a theoretical framework for understanding these transitions, involving the highest occupied molecular orbitals (HOMO), a1u(π) and a2u(π), and the doubly degenerate lowest unoccupied molecular orbitals (LUMO), eg(π*). nih.gov

The Soret band, typically observed around 400 nm, is a result of a strong electronic transition to the second excited singlet state (S2). researchgate.net The Q-bands, appearing between 500 and 700 nm, correspond to the weaker transition to the first excited singlet state (S1). researchgate.net In free-base porphyrins such as H₂OEP, the D₂h symmetry results in four distinct Q-bands, often labeled I, II, III, and IV. nih.gov Upon metallation, the symmetry of the porphyrin ring increases to D₄h, leading to a simplification of the Q-band region, which then typically shows two bands (α and β). jhuapl.edu

The specific absorption maxima and molar extinction coefficients are sensitive to the solvent, the presence of a central metal ion, and peripheral substituents. For instance, the Soret band of a trimeric OEP derivative connected by a diacetylene linkage shows splitting into two main bands with maxima at 429 and 481 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Octaethylporphyrin and its Derivatives

| Compound | Solvent | Soret Band (nm) | Q-Bands (nm) | Molar Extinction Coefficient (ε) at Soret Peak (cm⁻¹/M) |

| Octaethylporphyrin (H₂OEP) | Benzene (B151609) | ~400 | ~500, 535, 570, 620 | 159,000 |

| Zinc Octaethylporphyrin (ZnOEP) | Toluene (B28343) | 404.2 | 535, 570 | 417,000 |

| Platinum Octaethylporphyrin (PtOEP) | Chlorobenzene | ~380 | 500, 535 | Not Specified |

| Diacetylene-linked Trimeric OEP(Ni) | CHCl₃ | 429, 481 | Broad absorption > 900 nm | Not Specified |

Data compiled from multiple sources. researchgate.nettudelft.nl

Upon excitation, octaethylporphyrin and its metalloderivatives can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of light from the decay of the S₁ state to the ground state (S₀), while phosphorescence originates from the triplet excited state (T₁) to the S₀ transition.

The fluorescence emission spectrum of H₂OEP in benzene, when excited at 400 nm, shows characteristic emission bands. The fluorescence quantum yield of H₂OEP is reported to be 0.13. Metalloporphyrins exhibit varying photoluminescence properties depending on the central metal ion. For example, ZnOEP in toluene has a fluorescence quantum yield of 0.045. In contrast, heavy metal complexes like platinum octaethylporphyrin (PtOEP) are known for their strong phosphorescence. tudelft.nlnih.gov The phosphorescence of PtOEP in a polystyrene film can be significantly enhanced when placed near nanotextured silver surfaces. nih.gov

Luminescence quenching studies provide insights into the interactions of the excited porphyrin with other molecules. Quenching can occur through various mechanisms, including energy transfer and electron transfer. For instance, the phosphorescence of PtOEP is substantially quenched in the presence of 9,10-diphenylanthracene (DPA) due to triplet-triplet energy transfer. tudelft.nl Similarly, the triplet excited state of OEP can be quenched by fullerene (C₆₀) through both energy and electron transfer processes. acs.org Oxygen is also a well-known quencher of porphyrin phosphorescence. iaea.org

Table 2: Photoluminescence Data for Octaethylporphyrin Systems

| Compound | Solvent/Matrix | Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φ) | Lifetime |

| H₂OEP | Benzene | 400 | ~620, 680 (Fluorescence) | 0.13 (Fluorescence) | Not Specified |

| ZnOEP | Toluene | 545 | ~580, 630 (Fluorescence) | 0.045 (Fluorescence) | Not Specified |

| PtOEP | Polystyrene Film | 535 | ~650 (Phosphorescence) | High | ~100 µs |

| PtOEP with DPA | Chlorobenzene | 535 | Quenched | Not Specified | a few µs |

Data compiled from multiple sources. tudelft.nl

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Resonance Raman (RR) spectroscopy, are powerful tools for investigating the molecular structure and bonding within octaethylporphyrin systems.

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a fingerprint of the molecule, with specific bands corresponding to the stretching and bending vibrations of different functional groups. In OEP, characteristic IR bands can be assigned to the vibrations of the porphyrin macrocycle, the ethyl substituents, and any axial ligands in metalloporphyrins.

For instance, in metallo-octaethylporphyrins, the disappearance of N-H vibrational modes upon metal insertion is a key indicator of complex formation. mdpi.com The vibrational frequencies are sensitive to the coordination state and the nature of the central metal ion. Normal mode analysis, often aided by computational methods like density functional theory (DFT), is used to assign the observed IR bands to specific atomic motions. nih.govpurdue.edu This analysis can reveal subtle structural changes and intermolecular interactions.

Resonance Raman spectroscopy is a particularly powerful technique for studying porphyrins due to the strong enhancement of Raman signals when the excitation wavelength is tuned to coincide with an electronic absorption band. ias.ac.intechnion.ac.il This selectivity allows for the probing of vibrational modes coupled to the electronic transition, providing detailed information about the structure of the chromophore. nih.gov

Table 3: Selected Resonance Raman Vibrational Frequencies for Ni(OEP) in CH₂Cl₂

| Excitation Wavelength (nm) | Observed Vibrational Frequencies (cm⁻¹) and Assignments |

| 514.5 | 1397 (A₂g), 1308 (A₂g), 1120 (A₂g) |

| 488.0 | 1308 (A₂g) |

| 441.6 | 1308 (A₂g) |

| 406.7 | Not specified for A₂g modes |

Data from Tewari et al. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of octaethylporphyrin and its complexes in solution and the solid state. ¹H and ¹³C NMR provide information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of H₂OEP, the protons on the periphery of the macrocycle experience a strong diamagnetic ring current, which shifts the signals of the meso protons to a downfield region (typically around 10 ppm) and the internal N-H protons to an upfield region (often with negative chemical shifts). ulisboa.pt The ethyl substituents give rise to characteristic quartet and triplet signals.

Solid-state ¹³C NMR spectroscopy, utilizing techniques like cross-polarization and magic-angle spinning (CP-MAS), can provide valuable information about the structure and dynamics in the solid state. A study on OEP and its Zn(II) and Ni(II) complexes revealed splittings in the solid-state spectra that are not observed in solution. acs.org For free-base OEP, these splittings were attributed to the quenching of the N-H tautomerism and intermolecular ring-current effects. acs.org In the case of Zn(II)(OEP), the observed splitting was explained by intermolecular ring-current effects. acs.org These studies demonstrate the power of NMR in resolving subtle structural differences that are averaged out in solution.

Theoretical and Computational Investigations of Octaethylporphyrin

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a particularly robust and accurate method for studying metalloporphyrins, balancing computational cost with high accuracy. canada.canih.gov It is widely employed to investigate the ground and excited states of OEP, offering profound insights into its geometry, electronic structure, and spectroscopic properties.

DFT calculations are frequently used to determine the most stable (lowest energy) three-dimensional structure of OEP and its metallated derivatives. arxiv.org The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For compounds like Nickel(II) octaethylporphyrin (NiOEP), DFT calculations have shown an exceptionally good agreement with geometric parameters obtained from experimental X-ray crystallography. canada.caacs.orgresearchgate.net

Calculations using the B3LYP hybrid functional, for instance, have successfully predicted key structural features. canada.ca The optimized geometries accurately reproduce bond lengths and angles, providing confidence in the theoretical models. canada.ca Discrepancies that do arise, such as slightly longer calculated Cβ-Cβ bond lengths compared to experimental values, are often attributed to crystal packing forces present in the solid state which are absent in the gas-phase theoretical models. canada.ca

| Parameter | DFT Calculated (NiOEP) | Experimental (NiOEP, triclinic A) |

| Bond Lengths (Å) | ||

| Ni–N | 1.959 | 1.957 |

| Cα–N | 2.046 | 2.045 |

| Cα–Cβ | 1.446 | 1.442 |

| Cβ–Cβ | 1.371 | 1.352 |

| Cα–Cm | 1.389 | 1.385 |

| Bond Angles (deg) | ||

| N–Ni–N (adjacent) | 90.0 | 90.0 |

| Cα–N–Cα | 106.8 | 106.9 |

| Ni–N–Cα | 126.6 | 126.5 |

Table 1: Comparison of selected geometric parameters for Nickel(II) octaethylporphyrin (NiOEP) from DFT calculations and experimental X-ray data. Data sourced from Stoll et al. (2002). canada.ca

The electronic properties of porphyrins are largely dictated by their frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org In metalloporphyrins like OEP derivatives, the electronic structure is famously described by the Gouterman four-orbital model, which involves two HOMOs (a₁ᵤ and a₂ᵤ) and a doubly degenerate LUMO (e₉). osf.iounipd.it

The a₁ᵤ and a₂ᵤ orbitals are nearly degenerate, and their energy ordering is crucial for determining electronic communication rates in porphyrin-based systems. osf.io DFT calculations reveal that these orbitals have substantially different electron distributions: osf.io

The a₂ᵤ orbital has significant electron density at the meso-carbon positions and very little at the β-pyrrolic carbons.

The a₁ᵤ orbital has the opposite distribution, with large electron density on the β-carbons and virtually none at the meso-carbons. osf.io

The relative ordering of these orbitals can be tuned by peripheral substituents or by structural distortions. osf.io For example, macrocycle ruffling can raise the energy of the a₂ᵤ orbital due to large deviations of the meso-carbons from the mean plane. rsc.org Electron-withdrawing groups tend to stabilize the a₂ᵤ orbital relative to the a₁ᵤ orbital. osf.io This ability to manipulate the FMOs is a key aspect in the design of porphyrin-based materials for molecular electronics. osf.io

| Orbital | Key Nodal Properties | Electron Density Distribution |

| a₁ᵤ (HOMO or HOMO-1) | Nodes at meso-carbons | High density at Cβ and N atoms |

| a₂ᵤ (HOMO or HOMO-1) | Nodes at Cα and Cβ carbons | High density at meso-carbons and N atoms |

| e₉ (LUMO) | Doubly degenerate | Distributed across the π-system |

Table 2: General characteristics of the frontier molecular orbitals of a metalloporphyrin based on the Gouterman model. osf.io

Time-dependent DFT (TD-DFT) is a powerful extension of DFT used to calculate excited-state properties, making it ideal for predicting the electronic absorption (UV-Vis) spectra of molecules like OEP. nih.govmdpi.com Studies on octaethylporphyrin diacid (H₄OEP²⁺), a closely related species, show that TD-DFT calculations can accurately reproduce the characteristic Soret (or B) band and the weaker Q-bands observed experimentally. nih.gov The calculations provide excitation energies and oscillator strengths that correlate well with the observed spectral peaks. nih.gov The Gouterman four-orbital model explains these bands as arising from π-π* transitions involving the a₁ᵤ, a₂ᵤ, and e₉ orbitals. osf.iounipd.it

Similarly, DFT calculations are used to predict vibrational spectra (Infrared and Raman). mdpi.comresearchgate.net By calculating the normal mode frequencies and intensities, a theoretical spectrum can be generated. nih.gov For H₄OEP²⁺, the calculated Raman and IR spectra, based on the B3LYP/6-31G* level of theory, allowed for the confident assignment of experimentally observed vibrational bands. nih.gov

| Band | Calculated λmax (nm) (H₄OEP²⁺) | Experimental λmax (nm) (H₄OEP²⁺) |

| Q(0,0) | 563 | 572 |

| Q(1,0) | 522 | 534 |

| B (Soret) | 389 | 403 |

Table 3: Comparison of calculated (TD-DFT) and experimental electronic absorption maxima for octaethylporphyrin diacid (H₄OEP²⁺) in chloroform. Data sourced from Li et al. (2007). nih.gov

Porphyrin macrocycles are not strictly planar and can adopt various nonplanar conformations, with ruffling being a common distortion. researchgate.net This is particularly true for metalloporphyrins where the size of the central metal ion does not perfectly match the cavity of the porphyrin core. mdpi.com DFT calculations have been instrumental in analyzing these conformational tendencies.

For NiOEP, DFT studies have conclusively shown that a ruffled conformation is energetically more favorable than a planar one. canada.caresearchgate.net The ruffling of the macrocycle allows for a shorter, more optimal Ni-N bond length. acs.org The energy stabilization gained by ruffling is modest, calculated to be around 0.2 kcal/mol, but significant enough to make the ruffled form the dominant conformer. canada.caresearchgate.net These theoretical results accurately predict and explain the nonplanar structures observed in X-ray crystal data. canada.ca The potential energy surface along the ruffling coordinate is often quite soft, indicating that the molecule can easily distort along this path. mdpi.com

| Conformer | Symmetry | Ruffling Distortion | Relative Energy (kcal/mol) |

| Planar Model | D₄ₕ | None | 0.20 |

| Ruffled Model | D₂d | Significant | 0.00 |

| Triclinic A (Ruffled) | C₂ | Significant | -0.09 |

| Triclinic B (Ruffled) | C₂ | Significant | -0.06 |

Table 4: Relative energies of different planar and ruffled conformers of NiOEP as determined by DFT calculations, showing the energetic preference for the ruffled state. Data sourced from Stoll et al. (2002). canada.ca

Molecular Mechanics (MM) and Force Field Simulations

While DFT is highly accurate, it is computationally intensive. For studying larger systems or longer timescale dynamics, such as the interaction of OEP with surfaces or its behavior in solution, Molecular Mechanics (MM) offers a viable alternative. mdpi.comdrexel.edu MM methods use a classical mechanical description of molecules, relying on a pre-defined force field to describe the energy of the system as a function of its atomic coordinates. researchgate.netmdpi.com

MM studies have been successfully applied to investigate the conformational landscape of metallo-octaethylporphyrins and their adsorption on surfaces. mdpi.com For example, a study of Ni(OEP) on a graphite (B72142) surface used a consistent force field (CFF) to model both intramolecular forces and intermolecular interactions (van der Waals and electrostatic) between the porphyrin and the graphite. mdpi.com These simulations revealed that adsorption onto the surface can increase the degree of "doming" distortion in the porphyrin core due to repulsive forces. mdpi.com Such simulations are crucial for understanding the behavior of porphyrin-based molecular devices and sensors.

Quantum Chemical Support for Intermolecular Interactions and Assembly

Quantum chemical methods are essential for understanding the non-covalent interactions that govern the self-assembly of OEP molecules into larger, functional architectures. helsinki.fihelsinki.fi These interactions, including π-π stacking and van der Waals forces, are fundamental to the formation of dimers, aggregates, and host-guest complexes. acs.org

DFT calculations have been used to study the structure and properties of covalently linked OEP dimers, such as an ethylene-bridged dimer. researchgate.net These studies showed that interactions with solvent molecules (e.g., toluene (B28343) vs. chloroform) can significantly influence which conformation of the dimer is most stable, thereby affecting its photophysical properties. researchgate.net Furthermore, quantum mechanics provides the foundation for parameterizing the force fields used in classical simulations of intermolecular phenomena. mdpi.com The interaction between the planar π-surface of a porphyrin and the curved surface of a fullerene, for example, represents a key recognition element in supramolecular chemistry that can be modeled and understood through quantum chemical calculations. acs.org

Electrochemical Properties and Electrocatalytic Applications of Octaethylporphyrin Systems

Redox Chemistry and Electron Transfer Processes

The redox chemistry of octaethylporphyrin systems is complex and fascinating, involving both the porphyrin macrocycle and the central metal ion. The electronic and structural characteristics of these compounds can be fine-tuned by modifying functional groups and metal centers, which in turn influences their electron transfer capabilities. frontierspecialtychemicals.com Ruthenium(II) complexes of OEP, for instance, undergo two reversible one-electron oxidations. acs.org Depending on the axial ligands present, this oxidation can occur either at the metal center, yielding a Ru(III) species, or at the porphyrin ring, forming a π-cation radical. acs.orgresearchgate.net

Cyclic voltammetry (CV) is a principal technique used to probe the redox behavior of OEP systems. CV studies reveal the potentials at which electron transfer reactions occur, providing insight into the energy levels of the molecular orbitals involved. For example, the CV of a ruthenium(II) OEP complex, Ru(OEP)(P″Bu₃)₂, in dichloromethane shows two reversible oxidations at +0.03 V and +1.2 V (vs. Ag/AgCl). researchgate.net The first oxidation is metal-centered, forming the ruthenium(III) cation, while the second is ligand-centered, generating a ruthenium(III) π-cation radical. researchgate.net

In another study, cobalt(II) meso-tetraarylporphyrins demonstrated both metal-centered (Co(II)/Co(I), Co(I)/Co(0), and Co(II)/Co(III)) and porphyrin-centered (Por²⁻/Por⁻) redox processes in their cyclic voltammograms. nih.gov The precise potentials of these events are sensitive to the substituents on the porphyrin periphery. nih.govmdpi.com Controlled potential electrolysis (CPE) can be employed to generate these redox species in bulk, allowing for further characterization. For instance, electrolysis of Ni(II) meso-tetraphenylporphyrin at room temperature yields the corresponding π-cation radical. researchgate.net

Table 1: Redox Potentials of a Ruthenium(II) Octaethylporphyrin Complex

| Redox Couple | E₁/₂ (V vs. Ag/AgCl) | Process Type |

|---|---|---|

| [Ru(OEP)(P″Bu₃)₂]⁺ / [Ru(OEP)(P″Bu₃)₂] | +0.03 | Reversible, one-electron oxidation (Metal-centered) |

| [Ru(OEP)(P″Bu₃)₂]²⁺ / [Ru(OEP)(P″Bu₃)₂]⁺ | +1.2 | Reversible, one-electron oxidation (Porphyrin-centered) |

Data sourced from studies on Ru(OEP) complexes in CH₂Cl₂. researchgate.net

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques (such as UV-Vis, IR, or EPR) to characterize the transient or stable intermediates generated during redox reactions. nih.govnih.gov This approach is crucial for determining the site of electron transfer (metal vs. porphyrin ring).

For ruthenium(II) carbonyl OEP complexes, oxidation results in a π-cation radical. acs.org This is confirmed by the electronic and infrared spectra of the oxidized product. acs.org Specifically, the oxidation of Ru(OEP)(CO)EtOH leads to the generation of the cation-radical [Ru(OEP)•⁺(CO)]⁺. researchgate.netresearchgate.net This species can exist in different ground states depending on the surrounding media; for example, it is a purple ²A₂ᵤ ground state species in perchlorate media, which can coordinate with bromide to form a green ²A₁ᵤ ground state species. researchgate.netresearchgate.net In-depth investigations using cyclic voltammetry, IR-spectroelectrochemistry, and EPR spectroelectrochemistry are employed to explore the consequences of the oxidation of these compounds. rsc.org

Electropolymerization Behavior and Film Formation

Octaethylporphyrin and its metal complexes can be electropolymerized to form thin, conductive films on electrode surfaces. nih.govnih.gov This process typically involves the oxidative coupling of porphyrin units, often from the meso-positions, to create a conjugated polymer network. nanoge.orgbiointerfaceresearch.com Cyclic voltammetry is the common technique used to induce and monitor the film formation. nih.govnih.gov

The electropolymerization of metallo-octaethylporphyrins (M-OEP, where M = Cu, Zn, Ni) with 4,4′-bipyridine has been achieved using cyclic voltammetry over various potential ranges. nih.govnih.gov The resulting polymer films, characterized by UV-Vis and Raman spectroscopy, show dense and packed layers that facilitate electron hopping processes. nih.gov The formation of these films is confirmed by the growth of new peaks in the cyclic voltammogram with successive potential scans and by spectroscopic analysis, such as monitoring the Soret band (393–445 nm) of the porphyrin. nih.govnih.govresearchgate.net These polymer films can be deposited on various substrates, including indium tin oxide (ITO), to create modified electrodes with specific sensing or catalytic capabilities. nih.gov Hybrid films have also been created by the electro-oxidation of zinc-β-octaethylporphyrin (ZnOEP) in the presence of polyoxovanadates, yielding materials with photocatalytic properties. academie-sciences.fr

Electrocatalytic Transformations

The ability of the central metal ion in metallo-octaethylporphyrins to cycle through different oxidation states makes them excellent candidates for heterogeneous electrocatalysis. nanoge.org By immobilizing these molecules on conductive supports, stable and reusable electrocatalytic systems can be developed for important chemical transformations.

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. mdpi.comnih.gov Metalloporphyrins, including OEP derivatives, have been extensively studied as potential replacements for expensive platinum-based catalysts. nih.govfrontiersin.org The catalytic activity is highly dependent on the central metal ion. mdpi.com Iron porphyrins, for example, are known to catalyze the direct four-electron (4e⁻) reduction of O₂ to H₂O, which is the preferred pathway for energy efficiency. mdpi.comresearchgate.net In contrast, cobalt porphyrins often favor the two-electron (2e⁻) pathway, producing hydrogen peroxide (H₂O₂). mdpi.com

The mechanism for ORR on iron octaethylporphyrin (FeOEP) supported on an electrode involves the reduction of the Fe(III) center to Fe(II), which is the active state for O₂ binding and subsequent reduction. researchgate.net In acidic media, free-base octaethylporphyrin (H₂OEP) adsorbed on a gold surface has also shown catalytic activity towards ORR. nih.gov The proposed mechanism for the metal-free system is an outer-sphere electron transfer, where there is no direct binding between O₂ and an active site on the molecule. nih.govunipd.it The interaction is thought to be a weak precoordination of O₂ induced by the protonated macrocycle cavity. unipd.it

Table 2: ORR Activity of Different Octaethylporphyrin Systems

| Catalyst | Support | Electrolyte | Predominant Pathway | Key Finding |

|---|---|---|---|---|

| FeOEP-Cl | HOPG | 0.1 M HClO₄ | 4-electron (O₂ to H₂O) | Fe(III)/Fe(II) redox couple is crucial for catalysis. researchgate.net |

| H₂OEP | Au(111) | 0.1 M HClO₄ | Outer-sphere electron transfer | Metal-free porphyrin shows catalytic activity. nih.govunipd.it |

| CoOEP | Au(111) | HClO₄ | 2-electron (O₂ to H₂O₂) | Tends to follow the 2e⁻ pathway. mdpi.com |

This table summarizes findings from different studies on ORR catalysis.

The electrochemical oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is important for applications such as CO removal from fuel streams and in CO sensors. frontierspecialtychemicals.com Cobalt(II) octaethylporphyrin adsorbed on graphite (B72142) electrodes has been shown to catalytically oxidize CO to CO₂ in aqueous solutions. figshare.comnih.govresearchgate.net

The catalytic cycle begins with the electrochemical oxidation of the Co(II) center to Co(III). figshare.comacs.org The generated Co(III)(OEP)⁺ then coordinates with a CO molecule. figshare.comnih.govacs.org The crucial step in the mechanism is the nucleophilic attack by a water molecule on the coordinated CO, which is considered the rate-limiting step. figshare.comnih.govresearchgate.netacs.org This process leads to the formation of CO₂ and the regeneration of the Co(II) catalyst. A pseudo-first-order rate constant for this nucleophilic attack has been estimated at 0.3 s⁻¹. figshare.comacs.org This catalytic oxidation does not occur in nonaqueous solvents, highlighting the essential role of water in the reaction mechanism. figshare.comnih.gov

Hydrogen Evolution Reaction (HER) Electrocatalysis

The pursuit of clean and sustainable energy has driven significant research into the development of efficient catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen fuel production. Within this context, octaethylporphyrin (OEP) and its metallated derivatives have emerged as a promising class of molecular electrocatalysts. Their tunable electronic properties, arising from the versatile coordination chemistry of the porphyrin macrocycle, allow for the systematic investigation of structure-activity relationships in HER catalysis. This section focuses on the electrochemical properties and electrocatalytic applications of octaethylporphyrin systems, specifically detailing research findings on their performance in the hydrogen evolution reaction.

Chemically modified glassy carbon electrodes featuring supramolecular assemblies of metallo-octaethylporphyrins (M-OEP) have been demonstrated as stable and effective platforms for electrocatalytic hydrogen evolution at a neutral pH of 7.0. In these systems, M-OEP complexes, where M can be Co(II), Cu(II), Zn(II), Ru(II), Fe(III), and Ni(II), are deposited onto glassy carbon electrodes that have been pre-treated with 4-aminopyridine, which acts as a bridging molecule. Among the various metalloporphyrins studied, the cobalt(II) and copper(II) octaethylporphyrin systems have been identified as the most active for the HER landsbokasafn.is.

Detailed electrochemical studies have been conducted to quantify the performance of these octaethylporphyrin-based electrocatalysts. Key parameters such as overpotential (η), which is the additional potential required beyond the thermodynamic potential for the reaction to proceed at a significant rate, and the Tafel slope, which provides insight into the reaction mechanism, have been determined. A lower overpotential and a smaller Tafel slope are indicative of a more efficient electrocatalyst.

The following interactive data tables summarize the key performance metrics for Co(II)-octaethylporphyrin and Cu(II)-octaethylporphyrin electrocatalysts in the hydrogen evolution reaction.

Table 1: Electrocatalytic Performance Data for Co(II)-Octaethylporphyrin in HER

| Parameter | Value | Conditions |

| Overpotential (η) at 10 mA/cm² | ~0.6 V | pH 7.0 phosphate buffer |

| Tafel Slope | ~130 mV/dec | pH 7.0 phosphate buffer |

| Reaction Mechanism | Volmer-Heyrovsky | - |

Table 2: Electrocatalytic Performance Data for Cu(II)-Octaethylporphyrin in HER

| Parameter | Value | Conditions |

| Overpotential (η) at 10 mA/cm² | ~0.7 V | pH 7.0 phosphate buffer |

| Tafel Slope | ~150 mV/dec | pH 7.0 phosphate buffer |

| Reaction Mechanism | Volmer-Heyrovsky | - |

The data reveals that Co(II)OEP exhibits a lower overpotential and a slightly smaller Tafel slope compared to Cu(II)OEP, indicating its superior catalytic activity for the HER under these conditions. The Tafel slope values for both systems suggest a Volmer-Heyrovsky mechanism, where the electrochemical adsorption of a proton is followed by an electrochemical desorption step to produce hydrogen gas.

Further research has also explored the enhancement of the electrocatalytic activity of these systems through light irradiation. It has been found that irradiating the Co(II)OEP and Cu(II)OEP modified electrodes can lead to a decrease in the overpotential for the HER, suggesting a photo-electrocatalytic effect. This opens up possibilities for developing more efficient hydrogen production systems that can harness both electrical and light energy.

Supramolecular Chemistry and Self Assembly of Octaethylporphyrin

Non-Covalent Interactions and Host-Guest Chemistry

The foundation of octaethylporphyrin's supramolecular chemistry lies in the diverse non-covalent interactions it can engage in. These interactions, which are weaker than covalent bonds, include hydrogen bonding, van der Waals forces, π-π stacking, and coordination bonds. wikipedia.orgyoutube.com These forces dictate the spontaneous organization of OEP molecules into well-defined assemblies. tue.nlnih.gov

Host-guest chemistry is a central theme in the supramolecular chemistry of OEP. wikipedia.orgnih.gov In these systems, a larger "host" molecule, often a porphyrin assembly, possesses a cavity or binding site that can encapsulate a smaller "guest" molecule or ion. wikipedia.org The binding is driven by the aforementioned non-covalent forces and can be highly selective, a phenomenon known as molecular recognition. wikipedia.orgrsc.org For instance, ethane-bridged bis(zinc octaethylporphyrin) has been shown to act as a host for chiral guest molecules like (3aR,7aR)-N-(3,5-bis(trifluoromethyl)phenyl)octahydro-2H-benzo[d]imidazol-2-imine (BTI), where two guest molecules coordinate to the zinc centers of the bis-porphyrin host. mdpi.com This host-guest complexation is a key principle in the construction of functional supramolecular systems. wikipedia.orgmdpi.com

The interactions in these host-guest systems can be studied using various techniques, including NMR spectroscopy and nano-electrospray ionization mass spectrometry, to characterize the binding events. rsc.org The formation of these complexes is often a dynamic equilibrium process between the bound and unbound states. wikipedia.org

Construction of Supramolecular Architectures

The ability of OEP to self-assemble through various non-covalent interactions allows for the construction of diverse and complex supramolecular architectures, ranging from two-dimensional layers on surfaces to three-dimensional polymeric structures.

Octaethylporphyrin and its metal complexes can form highly ordered self-assembled monolayers (SAMs) and adlayers on various solid substrates. kombyonyx.comnih.gov These two-dimensional assemblies are of significant interest for applications in nanoscience and molecular electronics. The formation of these layers often involves the adsorption of OEP derivatives with specific functional groups, such as thiols, onto gold surfaces. kombyonyx.com

Scanning tunneling microscopy (STM) is a powerful tool for visualizing these molecular adlayers at the atomic level. For example, STM studies have revealed the detailed structures of platinum(II) octaethylporphyrin (PtOEP) adlayers on Au(111) and Au(100) surfaces. acs.org On Au(111), PtOEP molecules form highly ordered arrays. acs.org Similarly, mixed adlayers of copper(II) octaethylporphyrin (CuOEP) and cobalt(II) phthalocyanine (B1677752) (CoPc) on Au(111) have been investigated, showing that the composition and structure of the adlayer can be controlled by factors like immersion time and electrochemical potential. acs.org

The interaction between the OEP molecules and the substrate is crucial for the formation and stability of these adlayers. Studies on Co-octaethylporphyrin (Co-OEP) on an Ag(110) surface have shown that there is a strong interaction leading to electron transfer from the silver substrate to the molecule, primarily involving the central cobalt ion. researchgate.net The orientation of the porphyrin molecules on the surface can also be controlled, for instance, by the addition of axial ligands. acs.org

Table 1: Examples of Octaethylporphyrin Adlayers on Different Substrates

| Porphyrin Derivative | Substrate | Observed Structure/Properties | Reference |

|---|---|---|---|

| Platinum(II) Octaethylporphyrin (PtOEP) | Au(111) | Highly ordered molecular arrays. | acs.org |

| Platinum(II) Octaethylporphyrin (PtOEP) | Au(100)-(hex) | Completely covered terrace with highly ordered molecular arrays. | acs.org |

| Copper(II) Octaethylporphyrin (CuOEP) | Au(111) | Formation of mixed adlayers with CoPc, structure depends on potential. | acs.org |

| Cobalt-Octaethylporphyrin (Co-OEP) | Ag(110) | Long-range self-ordered single layer with molecules tilted ~15° to the surface. | researchgate.net |

Octaethylporphyrin units can be linked together to form dimers, oligomers, and even coordination polymers. These structures can be created through direct covalent bonds between the porphyrin rings or through linker units. For example, directly fused porphyrin dimers have been synthesized using an iron(III) triflate-mediated oxidative coupling method. rsc.org

Dimers of nickel(II) octaethylporphyrin have been prepared using conjugated bridging units such as diethynylbenzenes and octatetrayne. acs.org The electronic properties of these dimers are influenced by the nature of the bridging group and the interaction between the two porphyrin chromophores. acs.org Metal-metal bonded dimers of ruthenium and osmium octaethylporphyrin, such as [Ru(OEP)]₂, have also been synthesized and characterized, exhibiting interesting magnetic properties. nih.gov

Coordination polymers represent another class of OEP-based supramolecular architectures. In these structures, metalated OEP units are linked by coordinating ligands. A notable example is the polymeric structure of (2,3,7,8,12,13,17,18-octaethyl-5,10,15,20-tetranitroporphyrinato)zinc(II), [{Zn(oetnp)}]n, where polymerization is achieved through the axial ligation of nitro-groups to the zinc center of a neighboring porphyrin. rsc.orglsu.edu This results in a zigzag arrangement of the porphyrin macrocycles. lsu.edu The formation of such polymers can be influenced by the solvent, with coordinating solvents like pyridine (B92270) preventing polymerization by ligating to the metal center. lsu.edu

The interaction between porphyrins and fullerenes is a well-studied area of supramolecular chemistry, driven by the potential applications of these donor-acceptor systems in photovoltaics and molecular electronics. researchgate.net Octaethylporphyrin and its metal complexes can form stable non-covalent conjugates with fullerenes like C₆₀. researchgate.netacs.org These interactions are primarily based on van der Waals forces and π-π stacking between the electron-rich porphyrin and the electron-deficient fullerene. researchgate.net

Crystal structures of co-crystals of metallo-octaethylporphyrins (M-OEP) and C₆₀ have been determined, revealing alternating pairs of porphyrin and fullerene molecules. acs.org For instance, in C₆₀·2CoII(OEP)·CHCl₃, the C₆₀ cage is surrounded by two Co(II)OEP units with a separation shorter than typical van der Waals contacts, indicating a significant interaction. researchgate.net

The formation of these conjugates is not limited to the solid state. Porphyrin-C₆₀ dyads, where the two moieties are covalently linked, have been synthesized and studied for their photophysical properties. nih.gov These molecules can undergo photoinduced charge separation, making them promising for applications in photodynamic therapy. nih.gov Furthermore, co-deposited films of OEP and fullerenes can be formed on surfaces. Highly ordered adlayers of PtOEP on Au(111) can serve as a template for the selective adsorption and supramolecular assembly of C₆₀ and C₈₄. acs.org The strong π-electron donation ability of PtOEP helps to stabilize the fullerene assembly. acs.org